molecular formula C14H19NO2 B3021014 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 932870-32-1

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No. B3021014
CAS RN: 932870-32-1
M. Wt: 233.31 g/mol
InChI Key: GPPGBBJURDTWNC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is a compound of interest due to its potential as an intermediate in the synthesis of small molecule anticancer drugs. The presence of the pyrrolidinylmethyl group is a common feature in many bioactive molecules, and its incorporation into benzaldehyde frameworks can lead to compounds with significant pharmacological activities .

Synthesis Analysis

The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, has been optimized to achieve high yields. Starting from commercially available terephthalaldehyde, the process involves an acetal reaction, followed by a nucleophilic reaction and hydrolysis, resulting in a total yield of up to 68.9% . This method provides a rapid and efficient route to the target compound, which is crucial for the development of anticancer drugs. Additionally, the synthesis of pyrrolidines from quaternary salts via rearrangement reactions has been reported, which could be relevant for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using FT-IR, 1H NMR, UV-Vis, and DART Mass spectroscopy, along with quantum chemical calculations . Similarly, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved by X-ray diffraction, revealing details about the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of related compounds has been studied through various computational methods. For example, DFT calculations and molecular dynamics simulations have been used to investigate the reactive properties of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, including bond dissociation energies and interactions with water molecules . These studies provide insights into the stability and potential reactivity of the compound, which are important for understanding its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using computational tools. The ADMET properties of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide were calculated, providing information on its pharmacokinetic profile . Additionally, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed shifts in specific bond vibrations due to dimer formation, indicating the presence of non-covalent interactions .

properties

IUPAC Name

4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14-6-5-12(11-16)9-13(14)10-15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPGBBJURDTWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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